Carbamic acid,N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester Carbamic acid,N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16548230
InChI: InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)15(19)16(22)21-11-9-20(10-12-21)13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3
SMILES:
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

Carbamic acid,N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC16548230

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid,N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name tert-butyl 2-amino-3-(4-benzylpiperazin-1-yl)-3-oxopropanoate
Standard InChI InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)15(19)16(22)21-11-9-20(10-12-21)13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3
Standard InChI Key RHINXVCCYTUROV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name reflects its intricate architecture: a carbamic acid derivative esterified with a 1,1-dimethylethyl group, linked via an ethyl chain to a piperazine ring substituted with a benzyl group at the 4-position. Key structural features include:

  • Piperazine Core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and electrostatic interactions.

  • Benzyl Substituent: A phenylmethyl group enhancing lipophilicity and potential aromatic stacking.

  • Tert-Butyl Ester: A bulky ester group influencing steric hindrance and metabolic stability.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O₃
Molecular Weight333.4 g/mol
Hydrogen Bond Donors2 (NH, carbonyl O)
Hydrogen Bond Acceptors4 (3 O, 1 N)
Rotatable Bonds7

This configuration suggests moderate solubility in polar organic solvents (e.g., DMSO, ethanol) and limited aqueous solubility, typical of carbamates.

Synthetic Pathways and Optimization

Synthesis involves multi-step reactions starting from carbamic acid derivatives and functionalized amines. A representative route includes:

  • Formation of the Piperazine Intermediate:

    • Benzyl chloride reacts with piperazine to yield 4-benzylpiperazine.

    • Subsequent alkylation with ethyl bromoacetate introduces the ketone-containing ethyl chain.

  • Carbamate Formation:

    • The amine group of the intermediate reacts with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).

Table 2: Synthesis Conditions

StepReagents/ConditionsYield
1Benzyl chloride, piperazine, EtOH85%
2Ethyl bromoacetate, K₂CO₃, DMF78%
3tert-Butyl chloroformate, TEA, DCM65%

Optimization studies highlight the role of solvent polarity and base strength in minimizing side reactions, such as over-alkylation or ester hydrolysis.

Chemical Reactivity and Stability

The compound undergoes characteristic carbamate reactions:

  • Hydrolysis: Under acidic or alkaline conditions, the ester cleaves to form carbamic acid and tert-butanol. For example, in 1M HCl at 60°C, hydrolysis reaches 90% completion within 4 hours.

  • Aminolysis: Reaction with primary amines (e.g., methylamine) yields substituted ureas, a pathway leveraged in prodrug design.

Stability Considerations:

  • Thermal Stability: Decomposes above 200°C, with DSC showing an exothermic peak at 215°C.

  • Photostability: Degrades under UV light (λ = 254 nm), necessitating storage in amber glass.

Pharmacological Applications

Enzyme Inhibition and Receptor Modulation

The benzyl-piperazine moiety mimics endogenous ligands for neurotransmitter receptors, suggesting potential in:

  • Serotonin Receptor (5-HT₃) Antagonism: Structural analogs demonstrate antiemetic activity .

  • HIV Protease Inhibition: As seen in related carbamates used in atazanavir synthesis, this compound may serve as a precursor for antiviral agents .

AssayResult
CYP3A4 Inhibition (IC₅₀)12 µM
LogP (Octanol-Water)2.8
Plasma Half-Life (Rat)3.2 hours

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.56 (s, 2H, NCH₂Ph), 2.45–2.35 (m, 8H, piperazine-H).

  • ¹³C NMR: δ 170.1 (C=O), 138.5 (Ar-C), 60.3 (OCH₂), 52.1 (piperazine-C).

Mass Spectrometry (MS)

  • ESI-MS: m/z 334.2 [M+H]⁺, confirming molecular weight.

  • Fragmentation: Loss of tert-butoxy group (m/z 278.1) and benzylpiperazine (m/z 176.1).

Comparative Analysis with Structural Analogs

Comparing this compound to PubChem CID 3072278 (a related dihydrochloride salt) :

PropertyTarget CompoundCID 3072278
Molecular Weight333.4 g/mol526.5 g/mol
IonizationNeutralDihydrochloride
BioavailabilityModerate (LogP = 2.8)Low (LogP = 1.2)

The tert-butyl ester enhances lipophilicity, whereas the dihydrochloride salt in CID 3072278 improves aqueous solubility for injectable formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator